1-Nitro-2-(pyridin-2-ylmethylamino)guanidine
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Overview
Description
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that combines a nitro group with a pyridin-2-ylmethylamino group, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Nitro-2-(pyridin-2-ylmethylamino)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient . Industrial production methods typically involve large-scale synthesis using these established protocols to ensure high yields and purity .
Chemical Reactions Analysis
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, cyanamides, and metal catalysts . For example, the oxidation of this compound can lead to the formation of nitroguanidine derivatives, which are used in various applications . Reduction reactions can convert the nitro group to an amino group, resulting in different guanidine derivatives . Substitution reactions often involve the replacement of the nitro group with other functional groups, leading to a wide range of products .
Scientific Research Applications
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, guanidine derivatives have shown promise as α2-noradrenaline receptor antagonists, which could be useful in the treatment of various conditions . Additionally, this compound has industrial applications, particularly in the production of high-energy materials and propellants .
Mechanism of Action
The mechanism of action of 1-Nitro-2-(pyridin-2-ylmethylamino)guanidine involves its interaction with molecular targets and pathways in biological systems. The guanidine functionality allows it to form hydrogen bonds and interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins . The nitro group can also undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
1-Nitro-2-(pyridin-2-ylmethylamino)guanidine can be compared with other guanidine derivatives such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar guanidine functionalities but differ in their structural features and applications. For example, 2-aminoimidazolines are known for their use as superbases and in organocatalysis, while 2-amino-1,4,5,6-tetrahydropyrimidines have applications in medicinal chemistry . The unique combination of the nitro group and pyridin-2-ylmethylamino group in this compound sets it apart from these similar compounds and provides it with distinct properties and applications .
Properties
CAS No. |
61295-61-2 |
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Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-nitro-2-(pyridin-2-ylmethylamino)guanidine |
InChI |
InChI=1S/C7H10N6O2/c8-7(12-13(14)15)11-10-5-6-3-1-2-4-9-6/h1-4,10H,5H2,(H3,8,11,12) |
InChI Key |
JOANWXGIXHNPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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